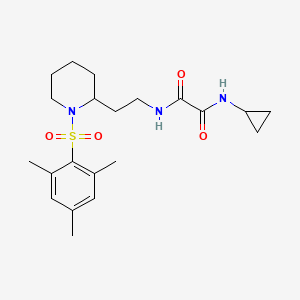
N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as MS-PPOH, is a compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that plays a crucial role in the degradation of prostaglandins. The inhibition of 15-PGDH by MS-PPOH leads to an increase in the levels of prostaglandins, which have been implicated in a variety of physiological and pathological processes.
Applications De Recherche Scientifique
Polyamine Analogue-Induced Programmed Cell Death
Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), has demonstrated their role in inducing programmed cell death (PCD) in certain cell types through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of hydrogen peroxide (H2O2), suggesting a potential application in antitumor strategies (Ha et al., 1997).
Antibacterial Agents
Compounds with structural features such as cyclopropyl and piperidine have been synthesized and evaluated for their antibacterial properties. For example, derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid showed potent antibacterial activity, indicating the relevance of such structures in the development of new antibacterial agents (Miyamoto et al., 1987).
HIV-1 Neutralization
Compounds like N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) have been studied for their ability to enhance the neutralizing activities of antibodies against HIV-1, offering insights into the potential use of related compounds in HIV-1 research and therapy (Yoshimura et al., 2010).
Propriétés
IUPAC Name |
N'-cyclopropyl-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-14-12-15(2)19(16(3)13-14)29(27,28)24-11-5-4-6-18(24)9-10-22-20(25)21(26)23-17-7-8-17/h12-13,17-18H,4-11H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIOXODCCNRHAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

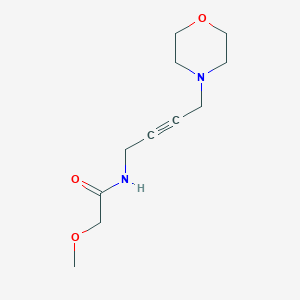
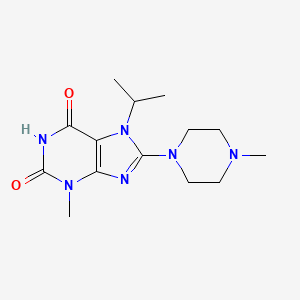
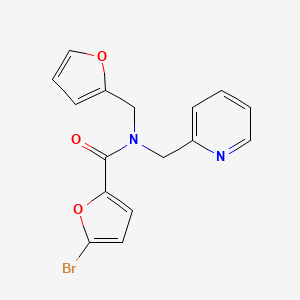
![N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2358517.png)
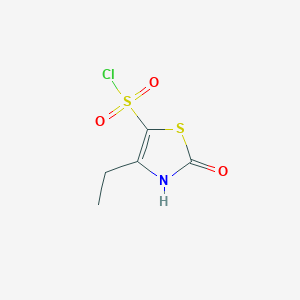
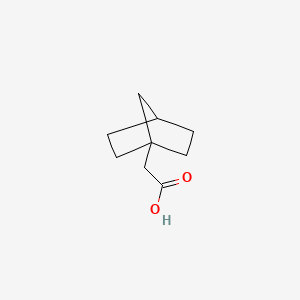
![N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358521.png)
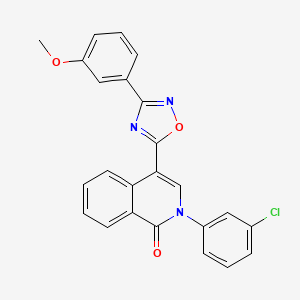
![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2358523.png)
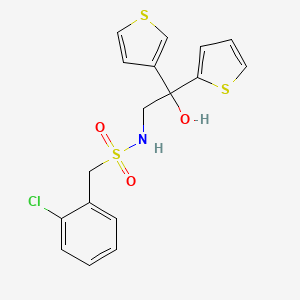
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2358526.png)
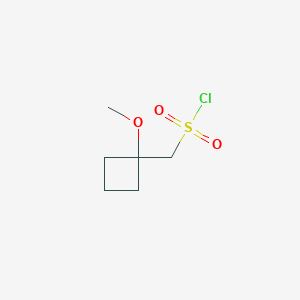
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358529.png)